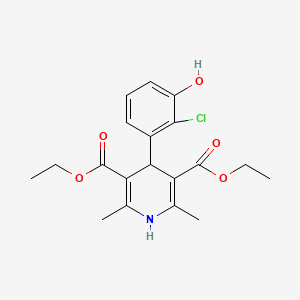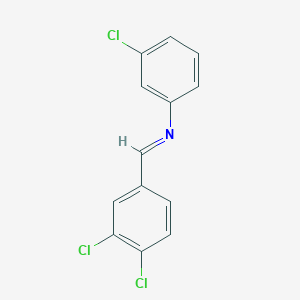![molecular formula C15H15NO2S B11951207 Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- CAS No. 200123-22-4](/img/structure/B11951207.png)
Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an isopropyl group and a nitrophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- typically involves the following steps:
Substitution: The substitution of a hydrogen atom on the benzene ring with an isopropyl group.
Common reagents used in these reactions include nitric acid for nitration and isopropyl chloride for the substitution reaction. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives with additional functional groups.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylthio group can participate in redox reactions, while the isopropyl group can influence the compound’s hydrophobic interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1-methylethyl)-4-[(4-aminophenyl)thio]-: Similar structure but with an amino group instead of a nitro group.
Benzene, 1-(1-methylethyl)-4-[(4-hydroxyphenyl)thio]-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- is unique due to the presence of both the isopropyl and nitrophenylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
200123-22-4 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfanyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15NO2S/c1-11(2)12-3-7-14(8-4-12)19-15-9-5-13(6-10-15)16(17)18/h3-11H,1-2H3 |
InChI Key |
SUXAMKBRCBZPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)

![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
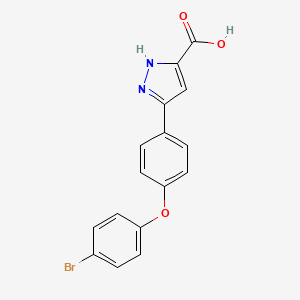

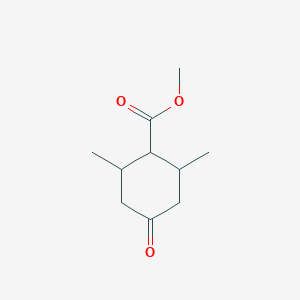
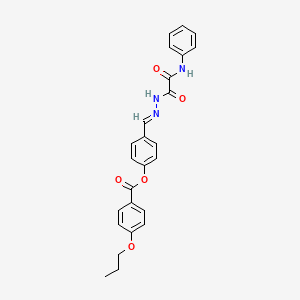
![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)
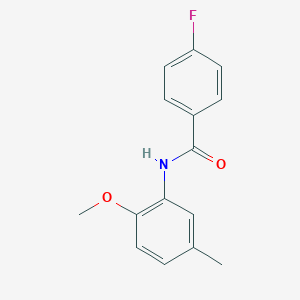

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
